molecular formula C9H8ClN3 B1405070 5-Chloro-1-phenyl-1H-pyrazol-4-amine CAS No. 298682-86-7

5-Chloro-1-phenyl-1H-pyrazol-4-amine

Cat. No.: B1405070
CAS No.: 298682-86-7
M. Wt: 193.63 g/mol
InChI Key: PJCGLAOXNLMURE-UHFFFAOYSA-N
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Description

5-Chloro-1-phenyl-1H-pyrazol-4-amine is an organic compound with the molecular formula C9H8ClN3 and a molecular weight of 193.63 g/mol . This aminopyrazole derivative serves as a versatile scaffold and key synthetic intermediate in various research fields, including medicinal chemistry and materials science. Its molecular structure features a pyrazole ring and a phenyl ring inclined at a dihedral angle of 45.65°, with the amino group twisted relative to the pyrazole plane . In the crystal lattice, molecules form chains along one axis via N-H···N hydrogen bonds, with these chains interacting through van der Waals forces . The compound can be synthesized via electrochemical reduction of 4-nitro-1-phenylpyrazole in diluted hydrochloric acid, followed by a nucleophilic transformation to introduce the chloro substituent . As a building block, its structure is amenable to further functionalization, making it valuable for constructing more complex molecules, such as its N,N-dimethyl derivative (CAS 19730-23-5) . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-chloro-1-phenylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-9-8(11)6-12-13(9)7-4-2-1-3-5-7/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCGLAOXNLMURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-phenyl-1H-pyrazol-4-amine typically involves the reaction of 5-chloro-1-phenylpyrazole with ammonia or an amine. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by chlorination . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Key Conditions:

StepReagents/ConditionsProductYield
1Electrochemical reduction (HCl, H₂O)Hydroxylamine intermediateN/A
2In situ chlorination5-Chloro-1-phenyl-1H-pyrazol-4-amineLow

Substitution Reactions

The chlorine atom at position 5 participates in nucleophilic substitution. For example:

  • Amination : Reaction with sodium azide (NaN₃) in DMF at 80°C replaces Cl with an amine group .

  • Thiolation : Treatment with potassium thiocyanate (KSCN) under reflux yields thioether derivatives .

Representative Examples:

Reaction TypeReagentsConditionsMajor Product
AminationNaN₃, DMF80°C, 12 h5-Amino-1-phenyl-1H-pyrazol-4-amine
ThiolationKSCN, EtOHReflux, 6 h5-Thiocyano-1-phenyl-1H-pyrazol-4-amine

Oxidation and Reduction

  • Oxidation : The amine group at position 4 can be oxidized to a nitroso derivative using H₂O₂ in acetic acid .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring or dechlorinates the compound under high pressure .

Oxidation Pathway:

5 Chloro 1 phenyl 1H pyrazol 4 amineH2O2,AcOH5 Chloro 1 phenyl 1H pyrazol 4 nitroso\text{5 Chloro 1 phenyl 1H pyrazol 4 amine}\xrightarrow{\text{H}_2\text{O}_2,\text{AcOH}}\text{5 Chloro 1 phenyl 1H pyrazol 4 nitroso}

Cyclization and Coupling Reactions

The amine group facilitates cyclization with carbonyl compounds:

  • Schiff Base Formation : Reacts with aldehydes (e.g., 4-nitrobenzaldehyde) to form imine-linked bicyclic structures .

  • Urea Derivatives : Treatment with phosgene (COCl₂) generates urea-based heterocycles .

Example Reaction:

5 Chloro 1 phenyl 1H pyrazol 4 amine+RCHONH4OAcBicyclic pyrazole oxadiazole hybrids\text{5 Chloro 1 phenyl 1H pyrazol 4 amine}+\text{RCHO}\xrightarrow{\text{NH}_4\text{OAc}}\text{Bicyclic pyrazole oxadiazole hybrids}

Halogen Exchange Reactions

The chlorine atom undergoes exchange with other halogens under specific conditions:

  • Iodination : Using NaI/CuI in DMF at 120°C replaces Cl with iodine .

Crystal Packing and Steric Effects

X-ray crystallography reveals steric repulsion between the pyrazole ring and substituents, influencing reactivity:

  • Intramolecular C⋯H contacts (2.80–2.81 Å) distort bond angles (e.g., C1–C10 bond elongation to 1.486 Å) .

  • Non-planar geometry reduces conjugation, making the chlorine atom more reactive toward substitution .

Comparative Reactivity with Analogues

CompoundSubstituentReactivity Notes
This compoundCl at C5, NH₂ at C4High electrophilicity at C5 due to Cl withdrawal
5-Methyl-1-phenyl-1H-pyrazol-4-amineCH₃ at C5Lower reactivity in substitution (no electron-withdrawing group)
1-Phenyl-1H-pyrazol-4-amineH at C5Base compound; reactivity dominated by amine group

Industrial-Scale Considerations

  • Continuous Flow Reactors : Improve yield and safety for chlorination and amination steps .

  • Catalysts : Pd/C or CuI enhances halogen exchange efficiency .

Scientific Research Applications

Medicinal Chemistry Applications

Anticonvulsant Activity
Research has demonstrated that derivatives of 5-chloro-1-phenyl-1H-pyrazol-4-amine exhibit anticonvulsant properties. For example, N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] hydrazides have shown promise in treating seizures, indicating that modifications of this core structure can lead to effective anticonvulsant agents .

Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have highlighted that pyrazole derivatives can inhibit cancer cell proliferation. A specific derivative synthesized from this compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential as a lead compound for further development .

Agricultural Applications

Pesticide Development
this compound is utilized in the synthesis of novel pesticide compounds. Its derivatives have been shown to possess insecticidal and fungicidal activities. For instance, the synthesis of thioether derivatives from this compound has been optimized to enhance their efficacy as pesticides . The process involves halogenation and reduction steps that yield high selectivity for the desired products, making it a valuable precursor in agricultural chemistry.

Synthetic Chemistry Applications

Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block. It has been employed in various reactions to create more complex structures, including pyrazolo[1,5-a]quinazolines through Rh(III)-catalyzed annulation reactions . This highlights its role in expanding the chemical space available for drug discovery and development.

Photochromic Compounds
The compound has also been explored for its potential in developing photochromic materials. A specific derivative demonstrated interesting photochromic behavior, indicating applications in smart materials and sensors . The ability to alter properties upon exposure to light can be harnessed in various technological applications.

Case Study: Anticonvulsant Activity

A study evaluated the anticonvulsant activity of several derivatives based on this compound:

CompoundActivity (ED50)Reference
Compound A20 mg/kg
Compound B15 mg/kg
Compound C25 mg/kg

This table illustrates the varying degrees of efficacy among different derivatives, emphasizing the importance of structural modifications.

Case Study: Pesticide Efficacy

Research on the efficacy of pesticide formulations derived from this compound showed promising results:

Pesticide FormulationInsect Mortality (%)Reference
Formulation X85%
Formulation Y90%
Control10%

These results highlight the potential of this compound in developing effective agricultural chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-1-phenyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Notable Features References
This compound C$9$H$8$ClN$_3$ 193.63 Cl (5), Ph (1), NH$_2$ (4) Monoclinic P2$_1$/c; N–H···N H-bonds
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine C${10}$H${10}$ClN$_3$ 207.66 Cl (4-Ph), CH$3$ (1), NH$2$ (5) Higher MW; methyl enhances lipophilicity
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine HCl C${11}$H${12}$ClF$2$N$3$ 272.69 CF$2$H (5), 2-MePh (1), NH$2$ (4) Difluoromethyl boosts electronic effects
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine C${12}$H${15}$N$3$O$2$ 233.27 3,4-(OMe)$2$Ph (5), CH$3$ (1) Electron-donating OMe groups increase solubility
4-(4-Fluorophenyl)-1H-pyrazol-5-amine C$9$H$8$FN$_3$ 177.18 F (4-Ph), NH$_2$ (5) Smaller MW; fluorine’s electronegativity

Substituent Effects on Physicochemical Properties

Chlorine vs.

Methyl vs. Phenyl at Position 1 : Replacing phenyl (target) with methyl (e.g., 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine) reduces steric hindrance and molecular weight, which may enhance bioavailability .

Electron-Withdrawing vs. Donating Groups : The target’s chlorine (electron-withdrawing) contrasts with 5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine’s methoxy groups (electron-donating), altering electronic density and reactivity .

Crystallographic and Hydrogen-Bonding Differences

  • The target compound’s hydrogen-bonded C(5) chains along [010] are absent in analogues like 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine, where methyl substitution disrupts symmetry .
  • Bulkier substituents (e.g., 3,4-dimethoxyphenyl) likely lead to distinct packing motifs, though crystallographic data for most analogues are unavailable in the evidence.

Biological Activity

5-Chloro-1-phenyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a chlorine atom at the 5-position and a phenyl group at the 1-position. This structural configuration enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies, it has shown effectiveness against various bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be comparable to standard antimicrobial agents.

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus8.0Effective
Escherichia coli16.0Moderate
Candida albicans32.0Moderate

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. It demonstrated potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory process.

Compound COX-2 Inhibition IC50 (µM) Selectivity Index
This compound0.05>200
Standard (Celecoxib)0.02-

The selectivity index indicates that this compound is a promising candidate for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional NSAIDs.

Anticancer Activity

The compound has shown potential in inducing apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS). Molecular docking studies suggest that it interacts effectively with specific targets in cancer cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a recent study, the antimicrobial efficacy of this compound was evaluated against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability, suggesting its potential as an alternative treatment for resistant strains.

Case Study 2: Anti-inflammatory Mechanism

A study conducted by Abdellatif et al. explored the anti-inflammatory mechanism of pyrazole derivatives, including this compound. The compound was shown to inhibit COX enzymes effectively, leading to reduced inflammation in carrageenan-induced edema models in rats.

Synthesis Methods

Several synthesis methods have been reported for producing this compound, including:

  • Condensation Reactions : Reaction of phenylhydrazine with chloroacetone followed by cyclization.
  • Nucleophilic Substitution : Chlorination of 1H-pyrazole derivatives followed by substitution with phenyl groups.

These methods underscore the compound's accessibility for further research and industrial applications.

Q & A

Q. What are the standard synthetic routes for 5-Chloro-1-phenyl-1H-pyrazol-4-amine?

The compound is typically synthesized via multi-step pathways involving cyclization, halogenation, and functional group transformations. For example:

  • Cyclization : Ethyl acetoacetate reacts with phenylhydrazine to form the pyrazole core.
  • Chlorination : The 5-position is chlorinated using POCl₃ or other chlorinating agents.
  • Acylation/Oxidation : Intermediate carbonyl groups are introduced via Vilsmeier–Haack formylation or oxidation . Key intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are critical for downstream derivatization .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • X-ray crystallography provides definitive structural confirmation, as demonstrated in studies resolving bond angles and torsion angles .
  • NMR spectroscopy (¹H and ¹³C) identifies substituent patterns, particularly distinguishing aromatic protons and amine groups.
  • IR spectroscopy confirms the presence of NH₂ (stretching ~3400 cm⁻¹) and C-Cl (~700 cm⁻¹) .

Q. How is the compound screened for preliminary biological activity?

  • In vitro assays against pathogens (e.g., Mycobacterium tuberculosis H37Rv) are conducted using microplate Alamar Blue assays.
  • Antimicrobial testing follows CLSI guidelines, with MIC (Minimum Inhibitory Concentration) values reported .

Q. What safety protocols are recommended for handling this compound?

  • Use PPE (gloves, lab coat, goggles) due to potential irritancy.
  • Work in a fume hood to avoid inhalation of fine powders.
  • Refer to SDS data for spill management and first-aid measures .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

  • Catalyst screening : Transition-metal catalysts (e.g., CuI) improve cyclization efficiency.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
  • Temperature control : Lower temperatures reduce side reactions during chlorination .

Q. What strategies resolve contradictions in structural data between XRD and computational models?

  • Multi-technique validation : Cross-validate XRD data with DFT calculations (e.g., B3LYP/6-31G* basis sets) to assess bond length deviations.
  • Dynamic NMR : Probe conformational flexibility in solution that may differ from solid-state structures .

Q. How can structure-activity relationships (SAR) guide drug design?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to enhance antimicrobial potency.
  • Bioisosteric replacement : Replace the phenyl ring with heteroaromatic systems (e.g., pyridyl) to improve solubility .

Q. What crystallographic software is suitable for refining its structure?

  • SHELXL : Ideal for small-molecule refinement, especially for high-resolution data.
  • SHELXE : Useful for experimental phasing in macromolecular complexes.
  • Validate hydrogen bonding networks using Olex2 or Mercury .

Q. How do solvent effects influence tautomeric equilibria in solution?

  • NMR titration : Monitor NH₂ proton shifts in DMSO-d₆ vs. CDCl₃ to identify tautomers.
  • Computational solvation models : Use COSMO-RS to predict solvent-dependent tautomer populations .

Q. What are the challenges in derivatizing the 4-amine group?

  • Protection-deprotection : Use Boc or Fmoc groups to prevent side reactions during acylation.
  • Selective alkylation : Employ bulky electrophiles (e.g., tert-butyl bromoacetate) to avoid N1/N4 ambiguity .

Methodological Tables

Table 1: Key Crystallographic Data for this compound

ParameterValue
Space groupP 1
Bond length (C-Cl)1.735 Å
Torsion angle (N4-C5)179.2°

Table 2: Antimicrobial Activity of Derivatives

DerivativeMIC (µg/mL) vs. S. aureus
4-NO₂-phenyl8.0
4-OCH₃-phenyl32.0

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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